7-Epi-10-OXO-DOCETAXEL is a significant compound in the field of medicinal chemistry, particularly concerning cancer treatment. It is a derivative of docetaxel, a widely used chemotherapeutic agent derived from the yew tree, Taxus baccata. This compound is notable for its role as an impurity in docetaxel formulations, specifically identified as Docetaxel Impurity D, and has been the subject of various studies due to its pharmacological implications.
The primary source of docetaxel, and consequently 7-Epi-10-OXO-DOCETAXEL, is the European yew tree. The synthesis of docetaxel typically begins with 10-deacetylbaccatin III, a non-cytotoxic precursor extracted from this plant. The structural modifications during the synthesis process lead to various derivatives, including 7-Epi-10-OXO-DOCETAXEL, which can form as a degradation product during storage or formulation processes .
7-Epi-10-OXO-DOCETAXEL belongs to the taxane family of compounds, which are characterized by their complex polycyclic structures. It is classified as a taxane derivative and specifically identified as an impurity in docetaxel formulations. Its chemical structure is closely related to that of docetaxel but differs at the C7 position due to epimerization processes that can occur during synthesis or storage .
The synthesis of 7-Epi-10-OXO-DOCETAXEL involves several key steps. The initial step typically includes the conversion of 10-deacetylbaccatin III into docetaxel under controlled conditions. Notably, methods have been developed to minimize the formation of 7-epimer impurities during this process.
The synthesis typically employs high-performance liquid chromatography (HPLC) for purification and characterization. This technique allows for the effective separation of 7-Epi-10-OXO-DOCETAXEL from other components and impurities in the reaction mixture .
The molecular structure of 7-Epi-10-OXO-DOCETAXEL features a complex arrangement typical of taxanes, characterized by a four-ring system with various functional groups. The specific alteration at the C7 position distinguishes it from docetaxel.
This compound's structural nuances are critical for understanding its reactivity and biological activity .
7-Epi-10-OXO-DOCETAXEL can undergo various chemical reactions typical of taxane derivatives:
These reactions are often studied under controlled laboratory conditions to assess their impact on stability and efficacy as a potential therapeutic agent.
The mechanism by which 7-Epi-10-OXO-DOCETAXEL exerts its effects is closely related to that of docetaxel. It primarily functions by inhibiting microtubule depolymerization, leading to cell cycle arrest in cancer cells.
Research indicates that while 7-Epi-10-OXO-DOCETAXEL may exhibit similar mechanisms to docetaxel, its effectiveness can vary due to differences in binding affinity to microtubules and potential alterations in pharmacokinetics .
7-Epi-10-OXO-DOCETAXEL serves primarily as an analytical reference compound in pharmaceutical research. Its role as an impurity necessitates rigorous testing and characterization during drug development processes for docetaxel formulations.
Additionally, ongoing research explores its potential therapeutic applications, particularly in enhancing the efficacy or safety profiles of existing taxane-based therapies .
Molecular Framework: 7-Epi-10-oxo-docetaxel shares the core tetracyclic taxane skeleton of docetaxel (C₄₃H₅₁NO₁₄, MW 805.86 g/mol) but features two critical modifications:
Table 1: Fundamental Chemical Identity
Property | Specification |
---|---|
CAS Registry Number | 162784-72-7 |
Molecular Formula | C₄₃H₅₁NO₁₄ |
Molecular Weight | 805.86 g/mol |
Appearance | Pale yellow to white crystalline solid |
Synonyms | Docetaxel Impurity D; 10-Oxo-7-epi-docetaxel |
Solubility | Slightly soluble in chloroform, methanol |
Structural Instability: The C-7 epimerization arises from base-catalyzed ring rearrangement, while C-10 oxidation is mediated by reactive oxygen species. These transformations occur under:
Table 2: Key Analytical Parameters for Identification
Technique | Characteristic Feature | Differentiation from Docetaxel |
---|---|---|
HPLC-UV | RT 8.2–9.1 min (C18 column) | Shorter RT than docetaxel (RT 9.5–10.5 min) |
LC-MS | [M+H]⁺ m/z 806.3; [M+Na]⁺ m/z 828.7 | Identical MW; distinct fragmentation |
¹³C NMR | C-10: δ 198.2 ppm; C-7: δ 72.1 ppm | Docetaxel C-10: δ 74.3 ppm; C-7: δ 76.8 ppm |
Impurity Profile: As "Docetaxel Impurity D", 7-epi-10-oxo-docetaxel constitutes ≤0.5% in commercial docetaxel formulations but increases to 2–5% under accelerated degradation (40°C/75% RH, 4 weeks) [4] [6]. Its presence necessitates strict chromatographic monitoring per ICH guidelines.
Biological Activity: Emerging evidence reveals unexpected pharmacodynamic properties:
Table 3: Comparative Biological Activities
Activity Parameter | 7-Epi-10-Oxo-Docetaxel | Docetaxel |
---|---|---|
In vitro IC₅₀ (B16F10) | 2.8 ± 0.3 nM (72h) | 4.2 ± 0.5 nM (72h) |
Metastatic Inhibition | 69% reduction (mouse model) | 58% reduction |
Dominant Cell Cycle Arrest | G₂-M phase (≥55% cells) | S phase (≥50% cells) |
Formulation Stability: Incorporation at 10% into docetaxel injections reduces acute toxicity (e.g., weight loss, neutropenia) while maintaining efficacy, suggesting formulation synergy [5]. This positions it beyond a mere impurity toward a potential therapeutic modifier.
Degradation Pathways:
Synthetic Implications:
Biological Correlations: The 10-oxo group enhances electrophilicity, potentially strengthening microtubule binding affinity. Concurrently, C-7 epimerization may alter P-glycoprotein interactions, reducing efflux-mediated resistance [5] [9].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1